2,4-Dichloro-5,7-dimethoxyquinazoline
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Overview
Description
2,4-Dichloro-5,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dimethoxyquinazoline typically involves multiple steps starting from 3,4-dimethoxybenzaldehyde. The general synthetic route includes nitration, oxidation, reduction, cyanation, cyclization, and chlorination. Here is a detailed step-by-step process:
Nitration: 3,4-Dimethoxybenzaldehyde is nitrated to form 3,4-dimethoxy-5-nitrobenzaldehyde.
Oxidation: The nitro compound is oxidized to 3,4-dimethoxy-5-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group, yielding 3,4-dimethoxy-5-aminobenzoic acid.
Cyanation: The amino compound undergoes cyanation to form 3,4-dimethoxy-5-cyanobenzoic acid.
Cyclization: The cyano compound is cyclized to form this compound.
Chlorination: Finally, the compound is chlorinated to yield this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like n-propanol and controlled temperature conditions ranging from -5°C to 60°C for crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form quinazolinone derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: 2-amino-4-chloro-5,7-dimethoxyquinazoline.
Oxidation: 2,4-dichloro-5,7-dimethoxyquinazolinone.
Reduction: This compound derivatives
Scientific Research Applications
2,4-Dichloro-5,7-dimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are important in cancer research.
Pharmaceuticals: It is an intermediate in the preparation of drugs like terazosin, which is used to treat hypertension and benign prostatic hyperplasia.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as epidermal growth factor receptor kinases. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of the receptor and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6,7-trimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone
- 2,4-Diamino-6,7-dimethoxyquinazoline
- 2-Chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Uniqueness
2,4-Dichloro-5,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methoxy groups on the quinazoline ring enhances its reactivity and potential as an intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H8Cl2N2O2 |
---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
2,4-dichloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-5-3-6-8(7(4-5)16-2)9(11)14-10(12)13-6/h3-4H,1-2H3 |
InChI Key |
BDKPUCMXZKXLQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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